molecular formula C7H5ClNNaO2 B13457069 Sodium 4-chloro-6-methylpyridine-2-carboxylate

Sodium 4-chloro-6-methylpyridine-2-carboxylate

Cat. No.: B13457069
M. Wt: 193.56 g/mol
InChI Key: BTABPASEWSTAGZ-UHFFFAOYSA-M
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Description

Sodium 4-chloro-6-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO2Na. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-chloro-6-methylpyridine-2-carboxylate typically involves the reaction of 4-chloro-6-methylpyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 8-9 to ensure complete conversion of the acid to its sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically obtained through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acid derivatives.

    Reduction Reactions: Products include reduced pyridine derivatives.

Scientific Research Applications

Sodium 4-chloro-6-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-chloro-6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes, which can affect various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylpyridine-4-carboxylic acid
  • Methyl 2-chloro-6-methylpyridine-4-carboxylate
  • 2-Chloro-6-methylpyridine-4-carbonyl chloride

Uniqueness

Sodium 4-chloro-6-methylpyridine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility in water compared to its acid or ester counterparts. This increased solubility makes it more suitable for certain applications, particularly in aqueous environments.

Properties

Molecular Formula

C7H5ClNNaO2

Molecular Weight

193.56 g/mol

IUPAC Name

sodium;4-chloro-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C7H6ClNO2.Na/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

BTABPASEWSTAGZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)[O-])Cl.[Na+]

Origin of Product

United States

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